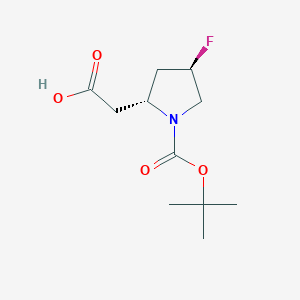

2-((2R,4R)-1-(tert-ブトキシカルボニル)-4-フルオロピロリジン-2-イル)酢酸

説明

2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines This compound is characterized by the presence of a fluorine atom on the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

科学的研究の応用

Synthetic Routes

The synthesis of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid typically involves several key steps:

- Formation of the Pyrrolidine Ring : Generated through cyclization reactions from 1,4-diketones or amino alcohols.

- Introduction of Fluorine : Achieved via fluorination reactions using reagents like diethylaminosulfur trifluoride or Selectfluor.

- Protection of Nitrogen : The Boc group is introduced through reactions with di-tert-butyl dicarbonate in the presence of a base such as triethylamine .

Medicinal Chemistry

The compound is explored for its potential therapeutic roles:

- Anti-inflammatory Properties : Investigated for reducing inflammation markers in various biological models.

- Antiviral Activity : Studied for effectiveness against specific viral infections due to its ability to inhibit viral replication.

- Anticancer Effects : Preliminary studies suggest it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Chemical Biology

In chemical biology, 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid serves as:

- Building Block for Drug Development : Utilized in synthesizing more complex fluorinated pharmaceuticals, enhancing drug efficacy and selectivity due to the fluorine atom's electronic properties .

- Enzyme Inhibition Studies : Its structural features allow it to interact effectively with enzymes, making it valuable in enzyme inhibition research.

Agrochemicals

The compound's fluorinated structure contributes to its stability and bioactivity, making it a promising candidate in developing new agrochemicals aimed at pest control or enhancing crop resilience against diseases.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and apoptosis pathways.

Case Study 2: Enzyme Inhibition

Research focused on the compound's interaction with specific enzymes revealed that it could act as a potent inhibitor. This property was leveraged to design more selective inhibitors for therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group, which is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached via a nucleophilic substitution reaction, typically using a suitable acylating agent such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution can result in various substituted pyrrolidines.

作用機序

The mechanism of action of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The Boc protecting group can influence the compound’s stability and solubility, affecting its bioavailability and pharmacokinetics.

類似化合物との比較

Similar Compounds

2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidin-2-yl)acetic acid: Similar structure with a chlorine atom instead of fluorine.

2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-bromopyrrolidin-2-yl)acetic acid: Similar structure with a bromine atom instead of fluorine.

2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidin-2-yl)acetic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These features make it a valuable compound for drug discovery and development.

生物活性

The compound 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid , also known as (2R,4R)-4-fluoro-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid , is a derivative of pyrrolidine with significant implications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H16FNO4 |

| Molecular Weight | 233.24 g/mol |

| CAS Number | 12043048 |

| IUPAC Name | (2R,4R)-4-fluoro-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F |

The biological activity of this compound is primarily attributed to its role as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and folding of numerous client proteins that are critical for cancer cell survival and proliferation. By inhibiting HSP90, this compound can lead to the degradation of various oncogenic proteins, thereby exerting anti-tumor effects.

Inhibition of HSP90

Research has shown that compounds that inhibit HSP90 can destabilize several signaling pathways associated with cancer progression. The mechanism involves:

- Binding to the ATP-binding site : Compounds similar to 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid occupy the N-terminal ATP-binding pocket of HSP90, inhibiting its ATPase activity.

- Degradation of client proteins : This inhibition leads to the proteasomal degradation of client proteins involved in oncogenic signaling pathways such as AKT, HER2, and c-Met.

Anti-Cancer Activity

Studies have indicated that derivatives of this compound exhibit potent anti-cancer properties. For instance:

- In vitro studies : Various cellular assays demonstrated that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- In vivo studies : Animal models treated with HSP90 inhibitors have shown reduced tumor growth and improved survival rates.

Case Studies

- Breast Cancer Models : In a study involving breast cancer xenograft models, administration of HSP90 inhibitors similar to this compound resulted in significant tumor regression without notable toxicity .

- Neurodegenerative Disorders : Given the role of HSP90 in neurodegenerative diseases, compounds like this may also have therapeutic potential in conditions such as Alzheimer's and Parkinson's disease by modulating protein homeostasis .

Safety and Handling

While the biological activity is promising, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential eye irritation (H319). Proper handling procedures must be followed to ensure safety during research applications .

特性

IUPAC Name |

2-[(2R,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASMYJSLVLZJBR-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。